molecular formula C16H12N6O2S B5607419 4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5607419
M. Wt: 352.4 g/mol
InChI Key: BGDHMNHCDBIAEF-OBQYLLBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazole derivatives, including compounds similar to the one , are pivotal in medicinal chemistry and materials science due to their diverse biological activities and applications. They are synthesized through various methods, often involving multi-step reactions that incorporate different functional groups, leading to compounds with significant pharmacological potential (Dave et al., 2007).

Synthesis Analysis

The synthesis of triazole derivatives typically involves a multi-step reaction sequence starting from basic precursors like methyl nicotinate or isonicotinic acid hydrazide. These precursors undergo reactions such as cyclization, condensation with aldehydes, and Mannich base formation to yield various triazole compounds with potential antimicrobial and antitubercular activities (Dave et al., 2007; Bayrak et al., 2009).

Molecular Structure Analysis

Triazole derivatives are characterized by their 1,2,4-triazole ring, often substituted with different functional groups that influence their chemical and biological properties. X-ray crystallography, NMR, and IR spectroscopy are common techniques used to elucidate the molecular structure of these compounds, confirming features like planarity, substitution patterns, and the presence of specific functional groups (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclo-condensation, nucleophilic substitution, and reactions with formaldehyde and different amines, leading to a wide array of derivatives with diverse chemical properties. The specific reactions and properties depend on the substituents present on the triazole ring and the reaction conditions employed (Dave et al., 2007; Bayrak et al., 2009).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature of the substituents on the triazole ring. These properties are critical for determining the compound's suitability for further development as pharmaceutical agents or materials (Gotsulya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to form complexes with metals, are crucial for the application of triazole derivatives in medicinal chemistry and materials science. For instance, the coordination of triazole compounds with transition metals can lead to complexes with potential applications in catalysis and materials science (Haddad et al., 2013).

For detailed information on the synthesis, structure, and properties of triazole derivatives, including those closely related to the compound , please refer to the following sources:

properties

IUPAC Name

4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c23-22(24)14-6-2-1-4-12(14)5-3-9-18-21-15(19-20-16(21)25)13-7-10-17-11-8-13/h1-11H,(H,20,25)/b5-3+,18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDHMNHCDBIAEF-OBQYLLBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NN2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.